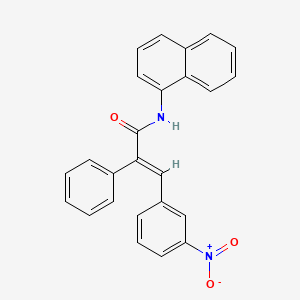![molecular formula C19H29N3O4S B5023376 N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B5023376.png)
N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclooctylidenehydrazinyl group, a methoxyphenyl group, and a methanesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Cyclooctylidenehydrazinyl Intermediate: This step involves the reaction of cyclooctanone with hydrazine hydrate under acidic conditions to form the cyclooctylidenehydrazinyl intermediate.
Acylation: The intermediate is then acylated using a suitable acylating agent such as acetic anhydride to introduce the oxopropan-2-yl group.
Methanesulfonamide Formation: The final step involves the reaction of the acylated intermediate with methanesulfonyl chloride and 4-methoxyaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
- N-(1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)acetamide
Uniqueness
N-[1-(2-cyclooctylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(cyclooctylideneamino)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-15(19(23)21-20-16-9-7-5-4-6-8-10-16)22(27(3,24)25)17-11-13-18(26-2)14-12-17/h11-15H,4-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHFJHPYUVKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C1CCCCCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
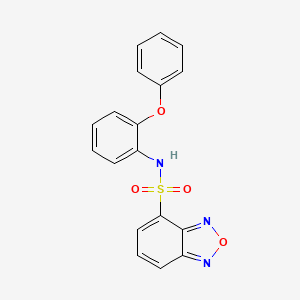
![(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B5023302.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide;hydrochloride](/img/structure/B5023310.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B5023318.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5023324.png)
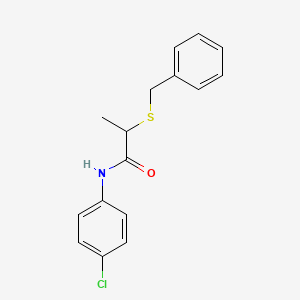
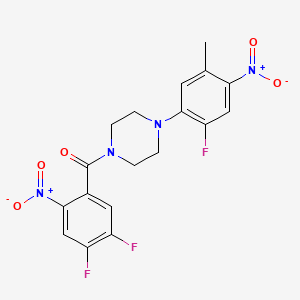
![ethyl (2E)-2-[1-[2-[[(E)-3-ethoxycarbonylhex-2-en-2-yl]amino]ethylamino]ethylidene]pentanoate](/img/structure/B5023349.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5023359.png)
![11-(3-chlorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5023366.png)
![(5Z)-5-[[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5023371.png)
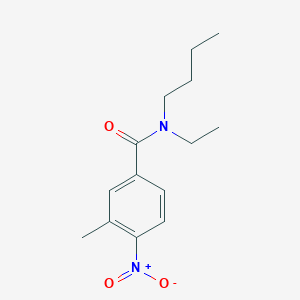
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)
